molecular formula C8H12ClN3O2S B2588495 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride CAS No. 2375270-48-5

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride

Cat. No. B2588495
CAS RN: 2375270-48-5
M. Wt: 249.71
InChI Key: QIHYMZDNXRNNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride, also known as DTTA hydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. DTTA hydrochloride is a white crystalline powder that is soluble in water and other polar solvents. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Antimicrobial Activities

Research has been conducted on the synthesis of molecules bearing the thiadiazolidinone core, demonstrating significant antimicrobial activities. For example, compounds synthesized from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline, which underwent various chemical transformations to yield thiazolidinone and thiazoline derivatives, exhibited high anti-Mycobacterium smegmatis activity (Yolal et al., 2012). Another study prepared pyrazolines based thiazolidin-4-one derivatives, exploring their antimicrobial activities and finding them effective against various bacterial strains (Patel et al., 2013).

Antioxidant Properties

A series of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides synthesized for antioxidant evaluation showed significant scavenging effect on DPPH radicals, indicating their potential as effective antioxidants (Lelyukh et al., 2021).

Anticancer Activities

Compounds designed with a focus on the thiazolidinone framework have also been evaluated for their anticancer potential. For instance, new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles incorporating the moiety were synthesized and assessed against various cancer cell lines, demonstrating moderate to high anticancer activity (Dawood et al., 2013).

Corrosion Inhibition

Moreover, thiadiazolines, closely related to the chemical structure of interest, have been studied for their corrosion inhibition properties. A study involving quantum chemical analysis on thiadiazolines as corrosion inhibitors for mild steel in acidic medium provided insights into their protective efficiency, correlating molecular structure with inhibition performance (Udhayakala et al., 2013).

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine derivatives have been explored for their electrochromic properties, offering insights into the design of fast-switching, low bandgap electrochromic polymers. Such materials demonstrate significant potential in applications requiring rapid color change and high optical memory (Ming et al., 2015).

properties

IUPAC Name

4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13;/h1-4,10H,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHYMZDNXRNNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.